molecular formula C13H14N2O3 B1529373 5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1482817-29-7

5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1529373
CAS No.: 1482817-29-7
M. Wt: 246.26 g/mol
InChI Key: DTIIJNVJTRIOPM-UHFFFAOYSA-N
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Description

5-Ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring an ethyl group at position 5 and a 2-methoxyphenyl substituent at position 1 of the pyrazole ring. Pyrazole carboxylic acids are widely studied for their diverse pharmacological properties, including analgesic, anti-inflammatory, and enzyme inhibitory activities .

Properties

IUPAC Name

5-ethyl-1-(2-methoxyphenyl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3/c1-3-10-9(13(16)17)8-14-15(10)11-6-4-5-7-12(11)18-2/h4-8H,3H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIIJNVJTRIOPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to consolidate findings related to its biological activity, including anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant research studies.

  • Molecular Formula : C13H14N2O3
  • Molecular Weight : 246.26 g/mol
  • CAS Number : 1482817-29-7

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, as potent anticancer agents. The compound has been evaluated against various cancer cell lines, demonstrating significant cytotoxic effects.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF73.79
SF-26812.50
NCI-H46042.30
HepG21.48
A54926.00

The compound exhibited varying degrees of inhibition, with the most notable effects observed in MCF7 and HepG2 cell lines. The mechanism of action appears to involve cell cycle arrest and induction of apoptosis.

Anti-inflammatory Activity

In addition to its anticancer properties, the compound has shown promise as an anti-inflammatory agent. Pyrazoles are known to inhibit pro-inflammatory cytokines, and studies have indicated that derivatives can modulate pathways involved in inflammation.

Table 2: Inhibition of Pro-inflammatory Cytokines

CompoundCytokine Inhibition (%)Reference
5-Ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acidTNF-alpha: 97.7% at 10 mM

This data suggests that the compound could be beneficial in conditions characterized by excessive inflammation.

Mechanistic Insights

Mechanistic studies have indicated that the biological activity of this pyrazole derivative may be attributed to its ability to interfere with various signaling pathways:

  • EGFR Signaling : The compound has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), which is crucial for cell proliferation and survival.
  • p38 MAPK Pathway : Inhibition of this pathway can lead to reduced inflammation and cancer cell growth.

Case Studies

  • Study on MCF7 Cells : In a controlled study, treatment with the compound resulted in a significant reduction in cell viability, with flow cytometry analysis indicating increased apoptosis rates.
    • Findings : The study reported an IC50 value of 3.79 µM, highlighting its potential as a therapeutic agent for breast cancer.
  • Anti-inflammatory Model : In vivo studies demonstrated that administration of the compound significantly reduced TNF-alpha levels in a murine model of acute inflammation.
    • Findings : The results suggested that the compound could be developed into a therapeutic for inflammatory diseases.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

Key structural analogs differ in substituents at positions 1 and 5 of the pyrazole ring, impacting molecular weight, solubility, and bioactivity.

Compound Name Position 1 Substituent Position 5 Substituent Molecular Weight Key Properties/Activities Reference
5-Ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid (Target) 2-Methoxyphenyl Ethyl ~246.26* N/A (inferred) -
5-Ethyl-1-(6-methoxypyridazin-3-yl)-1H-pyrazole-4-carboxylic acid 6-Methoxypyridazinyl Ethyl 248.24 Discontinued (synthesis challenges)
5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid 4-(Trifluoromethyl)phenyl Ethyl 284.23 High lipophilicity (CF₃ group)
5-Methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid 4-Aminophenyl Methyl ~217.22 Synthesized via hydrogenation
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid Phenyl (positions 1 and 3) Methyl 264.30 80% yield via NaOH hydrolysis
5-Methoxy-4-methyl-1-phenyl-1H-pyrazole-3-carboxylic acid Phenyl Methoxy, Methyl 232.24 Potential crystallinity

*Calculated based on molecular formula C₁₃H₁₄N₂O₃.

Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in ) increase lipophilicity and may enhance receptor binding. Amino groups (e.g., 4-aminophenyl in ) improve water solubility and enable further derivatization.
  • Synthesis Yields: Hydrolysis of ethyl esters (e.g., 80% yield for 5-methyl-1,3-diphenyl analog ) is a common route. Hydrogenation methods (76% yield for 4-aminophenyl derivative ) are effective for nitro group reduction.

Stability and Commercial Availability

  • Discontinued Compounds : 5-Ethyl-1-(6-methoxypyridazinyl) and 5-ethyl-1-(2-hydroxyethyl) analogs are discontinued, possibly due to synthesis complexity or poor stability .
  • Active Research : Derivatives like 5-ethyl-1-(piperidin-4-yl)-1H-pyrazole-4-carboxylic acid (MW 223.27) are under study for CNS applications, leveraging the piperidine group’s basicity .

Preparation Methods

Cyclocondensation of 2-methoxyphenylhydrazine with Ethyl 3-oxobutanoate (Ethyl Acetoacetate)

A common synthetic pathway involves reacting 2-methoxyphenylhydrazine with ethyl acetoacetate (ethyl 3-oxobutanoate) under basic or acidic conditions to form the pyrazole ring.

  • Step 1: Hydrazone Formation

    • 2-methoxyphenylhydrazine condenses with the β-ketoester to form a hydrazone intermediate.
  • Step 2: Cyclization

    • The hydrazone undergoes intramolecular cyclization, facilitated by base (e.g., sodium ethoxide) or acid catalysis, to form the pyrazole ring.
  • Step 3: Hydrolysis

    • The ester group at the 4-position is hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

This method is adapted from analogous syntheses of related pyrazoles such as ethyl 4-hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylate, with modifications to accommodate the 2-methoxy substitution and the ethyl group at the 5-position.

Selective Alkylation and Functional Group Manipulation

  • The ethyl group at the 5-position can be introduced via alkylation of a pyrazole intermediate lacking this substituent.
  • Protecting groups may be employed on the methoxyphenyl moiety or hydroxyl groups to prevent side reactions.
  • Directed ortho-metalation techniques (e.g., using lithium tetramethylpiperidide) can be used for regioselective functionalization at the 5-position before ring closure or after initial ring formation.

Alternative Routes via Pyrazole-5-carboxylic Acid Esters

According to patent literature (US6297386B1), methods for preparing 1-alkyl-pyrazol-5-carboxylic acid esters can be adapted for this compound:

  • Starting from appropriate substituted hydrazines and β-ketoesters or β-diketones.
  • Employing branched or linear alkyl groups for the 1-position substituent.
  • Subsequent hydrolysis of esters to carboxylic acids under controlled conditions.

This patent describes processes that optimize yields and purity through controlled reaction times, temperatures, and solvent choices.

Reaction Conditions and Optimization

Parameter Typical Conditions Effect on Yield and Purity
Temperature 80–100 °C Increases cyclization rate but may cause side reactions
Solvent Polar aprotic solvents (e.g., DMF, DMSO) Enhances regioselectivity and solubility of intermediates
Base Catalyst Sodium ethoxide or potassium carbonate Facilitates hydrazone formation and cyclization
Reaction Time Several hours (4–12 h) Longer times improve conversion

Q & A

Basic Research Questions

Q. What are the key structural features of 5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid, and how do they influence its reactivity?

  • The compound consists of a pyrazole core substituted at positions 1 (2-methoxyphenyl), 4 (carboxylic acid), and 5 (ethyl group). The electron-withdrawing carboxylic acid enhances hydrogen-bonding interactions, while the 2-methoxyphenyl group introduces steric and electronic effects that modulate biological target binding. X-ray crystallography studies on analogous pyrazole derivatives (e.g., 5-methyl-1-phenyl analogs) reveal planar pyrazole rings and intermolecular hydrogen-bonding networks critical for stability .

Q. What synthetic routes are commonly employed for pyrazole-4-carboxylic acid derivatives, and how are yields optimized?

  • A typical synthesis involves cyclocondensation of β-ketoesters with hydrazines, followed by hydrolysis to the carboxylic acid. For example, ethyl acetoacetate reacts with phenylhydrazine and DMF-DMA to form intermediates, which are hydrolyzed under basic conditions (e.g., NaOH/EtOH). Yields depend on temperature control (60–80°C) and stoichiometric ratios, with optimized procedures achieving >70% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm substituent positions via chemical shifts (e.g., carboxylic acid proton at δ ~12–13 ppm).
  • IR : Strong absorption bands at ~1700 cm1^{-1} (C=O stretch) and 2500–3300 cm1^{-1} (O-H stretch) verify the carboxylic acid group.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ = 277.12 for C13_{13}H14_{14}N2_2O3_3) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Density Functional Theory (DFT) calculations on analogous pyrazoles reveal electronic properties (e.g., HOMO-LUMO gaps) that correlate with antioxidant or anti-inflammatory activity. Molecular docking against targets like xanthine oxidase or PPAR-γ shows binding affinities influenced by the 2-methoxyphenyl group’s steric bulk and the carboxylic acid’s hydrogen-bonding capacity .

Q. What experimental challenges arise in resolving contradictions between crystallographic data and spectroscopic results?

  • Discrepancies may occur due to polymorphism or solvent inclusion in crystals. For example, a study on 5-methyl-1-phenylpyrazole-4-carboxylic acid found variations in hydrogen-bonding patterns between X-ray (solid-state) and NMR (solution-phase) data. Redundant validation using PXRD and DSC ensures structural consistency .

Q. How are structure-activity relationships (SARs) analyzed for pyrazole derivatives in drug discovery?

  • Step 1 : Synthesize analogs with substituent variations (e.g., replacing ethyl with methyl or trifluoromethyl).
  • Step 2 : Screen for biological activity (e.g., IC50_{50} values against cancer cell lines).
  • Step 3 : Corrogate steric/electronic parameters (e.g., Hammett constants) with activity trends. For instance, electron-withdrawing groups at position 5 enhance COX-2 inhibition in related compounds .

Methodological Recommendations

  • Synthesis : Optimize cyclocondensation using microwave-assisted synthesis to reduce reaction time .
  • Crystallography : Use SHELX-TL for structure refinement; validate hydrogen bonds with Olex2 .
  • Bioactivity Screening : Pair in vitro assays (e.g., MTT for cytotoxicity) with in silico ADMET profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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5-ethyl-1-(2-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

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